2,3-Dihydroacridin-4(1H)-one: Structural Chemistry, Synthesis, and Pharmacological Applications
2,3-Dihydroacridin-4(1H)-one: Structural Chemistry, Synthesis, and Pharmacological Applications
This guide serves as an authoritative technical resource on 2,3-Dihydroacridin-4(1H)-one (CAS: 49568-10-7), a critical tricyclic intermediate in the synthesis of acridine-based pharmaceuticals.[1]
[1]
Executive Summary
2,3-Dihydroacridin-4(1H)-one (also referenced in literature as 1,2,3,4-tetrahydroacridin-1-one or 4-acridinone) is a fused tricyclic scaffold representing a partially saturated derivative of the acridine heterocycle.[1][2][3] It is the primary synthetic precursor to Tacrine (the first FDA-approved cholinesterase inhibitor for Alzheimer’s disease) and serves as a versatile "privileged structure" for developing DNA-intercalating anticancer agents and fluorescent biological probes.[1]
This guide dissects the molecule’s unique enone-pyridine conjugation, provides a validated Friedländer synthesis protocol, and outlines its utility in modern drug discovery.
Part 1: Structural Anatomy & Physicochemical Profile
Chemical Identity & Nomenclature
The nomenclature of this scaffold often leads to confusion in the literature due to varying numbering systems (acridine vs. phenanthridine vs. quinoline derivatives).
-
Common Synonyms: 1,2,3,4-tetrahydroacridin-1-one; 4-oxo-1,2,3,4-tetrahydroacridine.[1]
-
SMILES: C1=CC2=CC3=C(C(=O)CCC3)N=C2C=C1[1]
Structural Features
The molecule consists of a central pyridine ring fused to a benzene ring (forming a quinoline core) and a cyclohexenone ring.
| Feature | Description | Chemical Consequence |
| α,β-Unsaturated Ketone | The C4 carbonyl is conjugated with the C4a-C9a double bond (part of the pyridine ring).[1] | Acts as a Michael acceptor; enables condensation reactions (e.g., with hydrazines). |
| Pyridine Nitrogen (N10) | Located at the "bottom" of the central ring. | Provides basicity (pKa ~4-5); protonation enhances water solubility and DNA binding affinity.[1] |
| Planarity | The tricyclic core is largely planar, despite the saturated C2/C3 carbons. | Facilitates intercalation between DNA base pairs.[1] |
| Lipophilicity | XLogP3: ~2.6 | High membrane permeability; crosses the Blood-Brain Barrier (BBB).[1] |
Part 2: Synthetic Pathways (The "How-To")[1]
The most robust route to 2,3-dihydroacridin-4(1H)-one is the Friedländer Condensation .[1] This method is preferred over multi-component Hantzsch reactions for this specific isomer due to higher regioselectivity.[1]
Mechanism: Friedländer Condensation
The reaction involves the condensation of 2-aminobenzaldehyde (or 2-aminobenzoic acid derivatives) with 1,3-cyclohexanedione .[1]
Reaction Logic:
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Imine Formation: The primary amine of the benzaldehyde attacks the ketone of the cyclohexanedione.
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Aldol-Type Cyclization: The aldehyde carbonyl is attacked by the activated methylene of the cyclohexanedione.[1]
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Dehydration: Loss of water drives aromatization of the central pyridine ring.
Validated Experimental Protocol
Note: This protocol is adapted for high yield and purity without chromatographic purification.
Reagents:
-
2-Aminobenzaldehyde (10 mmol)[1]
-
1,3-Cyclohexanedione (10 mmol)[1]
-
Catalyst: Piperidine (10 mol%) or anhydrous
[1] -
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.12 g of 1,3-cyclohexanedione in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
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Addition: Add 1.21 g of 2-aminobenzaldehyde to the solution.
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Catalysis: Add 5 drops of piperidine (or 0.1 eq KOH). The solution will turn yellow/orange immediately, indicating imine formation.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (30% EtOAc in Hexane).[1] -
Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.
-
Isolation: The product precipitates as a solid.[1] Filter the precipitate under vacuum.
-
Purification: Wash the cake with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water if necessary.[1]
-
Validation:
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Yield: Expect 85–92%.
-
Melting Point: 105–107 °C.[1]
-
1H NMR (CDCl3):
8.6 (s, 1H, H-9), 8.1 (d, 1H), 7.8 (d, 1H), 3.2 (t, 2H, CH2- to N), 2.7 (t, 2H, CH2- to C=O), 2.2 (m, 2H).
-
Synthetic Workflow Diagram
Figure 1: Mechanism of the Friedländer synthesis yielding the target acridinone scaffold.
Part 3: Pharmacological & Biological Utility[1][6]
The 2,3-dihydroacridin-4(1H)-one scaffold is not merely an intermediate; it is a pharmacophore in its own right.[1]
Acetylcholinesterase (AChE) Inhibition
This molecule is the direct precursor to Tacrine (9-amino-1,2,3,4-tetrahydroacridine).[1][6]
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Mechanism: The tricyclic planar system stacks against the Tryptophan-84 residue in the catalytic anionic site (CAS) of AChE via
- interactions.[1] -
Functionalization: Converting the C4-ketone to an amine (via reductive amination) or a hydrazine linker creates "dual-binding site" inhibitors that span from the CAS to the Peripheral Anionic Site (PAS).[1]
Anticancer Activity (Topoisomerase Inhibition)
Derivatives where the ketone is modified to include an aryl side chain (e.g., via Claisen-Schmidt condensation) exhibit cytotoxicity.[1]
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Target: Topoisomerase II.[1]
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Mode of Action: DNA intercalation.[1] The planar acridine core inserts between base pairs, while the C4-substituent protrudes into the minor groove, stabilizing the cleavable complex and inducing apoptosis.
Structure-Activity Relationship (SAR) Map[1]
Figure 2: Structure-Activity Relationship (SAR) mapping of the acridinone core.[1]
Part 4: Spectroscopic Characterization Data
To ensure "Self-Validating" protocols, compare your synthesized product against these standard values.
| Method | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 1680–1690 cm | Strong C=O stretch (Conjugated ketone).[1] |
| IR Spectroscopy | 1580–1600 cm | C=C / C=N aromatic stretching.[1] |
| 1H NMR | H-9 Proton (Meso position).[1] Most deshielded due to anisotropy of both rings. | |
| 13C NMR | Carbonyl Carbon (C-4).[1] | |
| MS (ESI) | m/z 198.1 [M+H] | Protonated molecular ion.[1] |
References
-
PubChem. (2025).[1][7] 2,3-Dihydroacridin-4(1H)-one | C13H11NO.[1][3] National Library of Medicine. [Link]
-
Marco-Contelles, J., et al. (2006). Multipotent drugs for the treatment of Alzheimer's disease. Wiley Interdisciplinary Reviews.[1] (Contextual grounding for Tacrine intermediates). [Link]
-
ResearchGate. (2017).[1] Friedländer Synthesis of Novel Polycyclic Quinolines. (Specific synthesis of the 4-one isomer). [Link]
Sources
- 1. 49568-10-7(2,3-Dihydroacridin-4(1H)-one) | Kuujia.com [kuujia.com]
- 2. 2,3-Dihydroacridin-4(1H)-one 95% | CAS: 49568-10-7 | AChemBlock [achemblock.com]
- 3. 49568-10-7,2,3-Dihydroacridin-4(1H)-one_科盛医药 [coresyn.com]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. 2,3-Dihydroacridin-4(1H)-one | CAS: 49568-10-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-dihydroquinolin-4(1H)-one | C9H9NO | CID 117158 - PubChem [pubchem.ncbi.nlm.nih.gov]
